

Spectroscopic Profile of 3-bromo-4-nitro-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: **3-bromo-4-nitro-1H-indazole**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of the heterocyclic compound **3-bromo-4-nitro-1H-indazole** (CAS No: 74209-17-9). Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted and comparative data based on established spectroscopic principles and data from closely related substituted nitroindazoles. The information herein serves as a valuable resource for the identification, characterization, and quality control of **3-bromo-4-nitro-1H-indazole** in research and development settings.

Molecular Structure and Properties

- Molecular Formula: C₇H₄BrN₃O₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 242.03 g/mol [\[1\]](#)[\[2\]](#)
- Appearance: Pale yellow solid[\[2\]](#)
- IUPAC Name: **3-bromo-4-nitro-1H-indazole**[\[1\]](#)

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data is

compiled by analogy with spectroscopic data available for various nitro- and bromo-substituted indazole derivatives.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

Solvent: DMSO-d₆

¹ H NMR	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H-5	~ 8.0 - 8.2	d	~ 8.0 - 9.0	Ar-H
H-6	~ 7.5 - 7.7	t	~ 7.5 - 8.5	Ar-H
H-7	~ 7.8 - 8.0	d	~ 7.0 - 8.0	Ar-H
N-H	> 13.0	br s	-	Indazole N-H

¹³ C NMR	Predicted Chemical Shift (δ , ppm)	Assignment
C-3	~ 120 - 125	C-Br
C-4	~ 140 - 145	C-NO ₂
C-5	~ 125 - 130	Ar-CH
C-6	~ 120 - 125	Ar-CH
C-7	~ 115 - 120	Ar-CH
C-7a	~ 140 - 145	Ar-C
C-3a	~ 120 - 125	Ar-C

Table 2: Key Infrared (IR) Absorption Bands

Sample Preparation: KBr Pellet

Frequency (cm ⁻¹)	Intensity	Vibrational Mode
3300 - 3100	Broad, Medium	N-H Stretching
~ 1620	Medium	C=C Aromatic Ring Stretching
~ 1520	Strong	Asymmetric NO ₂ Stretching
~ 1340	Strong	Symmetric NO ₂ Stretching[3]
~ 800 - 700	Strong	C-H Aromatic Out-of-Plane Bending
~ 600 - 500	Medium	C-Br Stretching

Table 3: Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
241/243	High	[M] ⁺ Molecular ion peak (presence of Br isotopes, ~1:1 ratio)
195/197	Moderate	[M - NO ₂] ⁺
116	Moderate	[M - Br - NO ₂] ⁺
89	High	[C ₆ H ₅ N] ⁺ or related fragments from ring cleavage

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-bromo-4-nitro-1H-indazole** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added

as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- Instrumentation: A Bruker ARX 400 spectrometer (or equivalent) is used, operating at 400 MHz for ^1H and 100 MHz for ^{13}C nuclei.
- ^1H NMR Acquisition: The spectrometer is tuned and shimmed to optimize magnetic field homogeneity. Standard acquisition parameters are used, including a 30° pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the ^{13}C spectrum, with a 45° pulse angle and a relaxation delay of 2-3 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

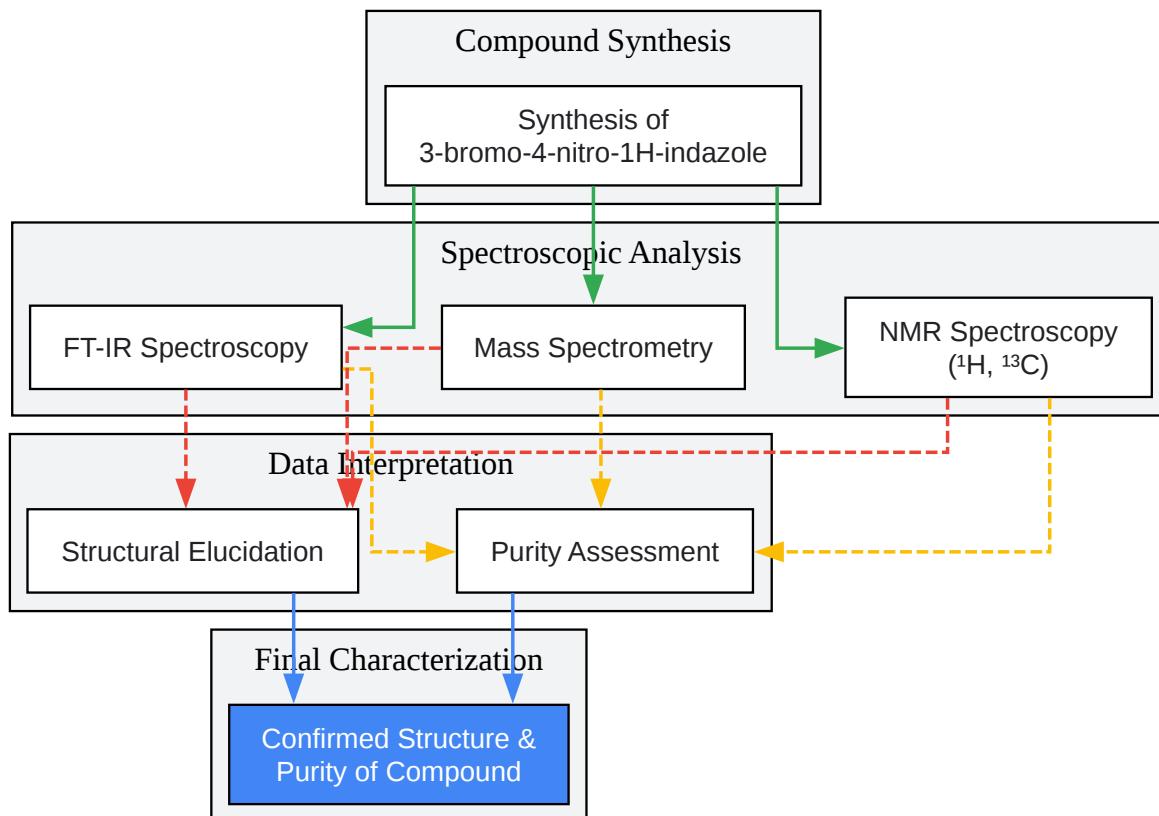
- Sample Preparation: A small amount of **3-bromo-4-nitro-1H-indazole** (approx. 1 mg) is finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) is used for analysis.
- Data Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: An Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector (or equivalent) is used.
- Sample Introduction: The sample is introduced via a direct insertion probe.
- Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.
- Data Acquisition: The mass spectrum is scanned over a mass-to-charge ratio (m/z) range of 50-500.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of **3-bromo-4-nitro-1H-indazole** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic analysis of **3-bromo-4-nitro-1H-indazole**.

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